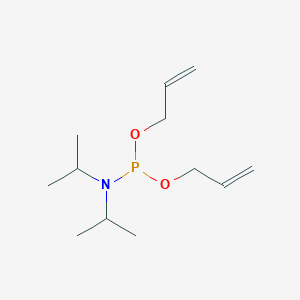

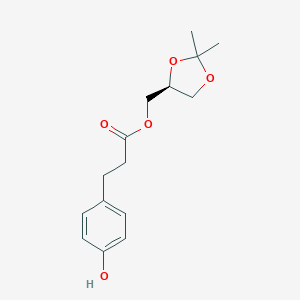

Diallyl N,N-diisopropylphosphoramidite

Descripción general

Descripción

Synthesis and Coordination Chemistry of N,N-Diallylbispidine

The synthesis of N,N-diallylbispidine involves revisiting the production of a specific bicyclic diamine and identifying previously undetected byproducts. The process includes isolation techniques such as prep-GC and column chromatography. The study further explores the coordination chemistry by forming complexes with various metals, such as nickel, palladium, and platinum, and characterizing them through X-ray crystallography. This research provides insights into the synthesis and potential applications of N,N-diallylbispidine in coordination chemistry .

Phosphitylating Agent for Phosphorylation of Hydroxy Amino Acids

N,N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite is presented as a versatile phosphitylating agent, particularly effective for phosphorylating Boc-protected hydroxy amino acids. The study demonstrates the agent's ability to yield high-quality protected phosphopeptides, which are crucial in peptide synthesis. The Boc-group and phosphate 4-chlorobenzyl groups can be selectively removed, showcasing the agent's utility in the stepwise construction of complex molecules .

Reactions of Dimethylphosphoramidic Difluoride with Aminoalcohols

The reactions between dimethylphosphoramidic difluoride and trans-2-(N,N-dialkylamino)cycloalkanols in the presence of sulfur-containing nucleophiles are investigated. The study reveals the formation of various thiophosphates and phosphonothioates, with yields influenced by the pKa of the aminoalcohol. The research also includes an X-ray diffraction analysis of a specific dithiocarbamate, providing evidence for the proposed reaction mechanism involving aziridinium cations .

Oligonucleotide Synthesis Using Beta-Cyanoethyl-N,N-dialkylamino-/N-morpholino Phosphoramidite

This paper discusses the preparation of various 5'O-N-protected deoxynucleoside phosphoramidites and their application in oligodeoxynucleotide synthesis. The study emphasizes the stability of these compounds, making them suitable for automated DNA synthesis. The research also outlines a simplified process for deprotection and isolation of the final oligonucleotide product, which is a significant advancement in the field of nucleic acid chemistry .

Aplicaciones Científicas De Investigación

Fosforilación de alcoholes

Diallyl N,N-diisopropylphosphoramidite se utiliza como reactivo en la fosforilación de alcoholes . Este proceso implica la conversión de un alcohol a un éster de fosfato, que es un paso clave en muchos procedimientos sintéticos, particularmente en la producción de nucleótidos y análogos de nucleósidos.

Desalilación para la síntesis de fosforamidita de nucleósido

Este compuesto juega un papel crucial en el proceso de desalilación para la síntesis de fosforamidita de nucleósido . Las fosforamiditas de nucleósidos son bloques de construcción esenciales en la síntesis de oligonucleótidos de ADN y ARN.

Fosforilación y reordenamiento estereoselectivo de Pudovik

This compound está involucrado en la fosforilación y el reordenamiento estereoselectivo de Pudovik . Este es un tipo de reacción orgánica en la que un éster de fosfito se convierte en un éster de fosfonato con alta estereoselectividad.

Preparación de sustratos peptídicos

Este compuesto puede emplearse como reactivo de fosforilación en la preparación de sustratos peptídicos . Estos sustratos peptídicos se utilizan a menudo en estudios de actividad enzimática, particularmente para las quinasas y fosfatasas.

Preparación de colorantes rodamina con sitios CH2OH fosforilados

This compound se utiliza en la preparación de colorantes rodamina con sitios CH2OH fosforilados . Estos colorantes modificados se pueden utilizar en una variedad de aplicaciones biológicas, incluida la microscopía de fluorescencia y la citometría de flujo.

Síntesis de moléculas farmacológicamente activas

Este compuesto es un precursor involucrado en la síntesis de varias moléculas farmacológicamente activas . Estas incluyen agonistas selectivos del S1P1 activos por vía oral, profármacos solubles en agua del triazol CS-758 con actividad antifúngica y análogos de fostriecina como agentes antitumorales.

Safety and Hazards

Diallyl N,N-diisopropylphosphoramidite is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Diallyl N,N-diisopropylphosphoramidite primarily targets the respiratory system

Mode of Action

This compound is employed as a phosphorylating reagent . It interacts with its targets by participating in reactions involved in the phosphitylation of alcohols , deallylation for the synthesis of nucleoside phosphoramidite , and posphitylation and stereoselective Pudovik rearrangement .

Biochemical Pathways

The compound is involved in the phosphitylation of alcohols , a biochemical pathway that leads to the formation of phosphorylated products

Pharmacokinetics

The compound is known to be a liquid at room temperature, with a density of 0928 g/mL at 25 °C

Result of Action

It is known to participate in the synthesis of pharmacologically active molecules, including selective orally active s1p1 agonists, water-soluble prodrugs of triazole cs-758 with antifungal activity, and fostriecin analogs as antitumor agents .

Action Environment

It is known that the compound is stable under storage temperatures of 2-8°c

Propiedades

IUPAC Name |

N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLCHHSGJTUNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405573 | |

| Record name | Diallyl N,N-diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126429-21-8 | |

| Record name | Diallyl N,N-diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

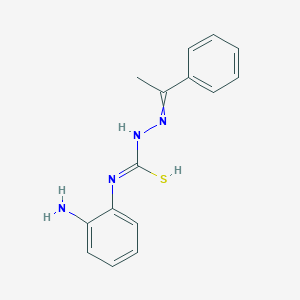

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)